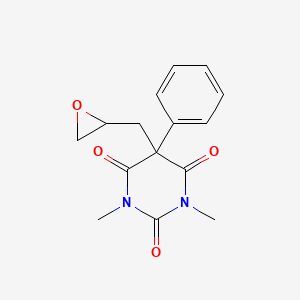
1,3-Dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a diazinane ring fused with an oxirane ring and a phenyl group
Preparation Methods
The synthesis of 1,3-Dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 1,3-dimethylbarbituric acid with an appropriate oxirane derivative under controlled conditions. One common method involves refluxing 1,3-dimethylbarbituric acid with an oxirane compound in n-butanol for a specified period . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
1,3-Dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation: The compound can participate in condensation reactions with active methylene compounds, forming crotonic condensation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity underlies its potential neurotropic and pharmacological activities .
Comparison with Similar Compounds
1,3-Dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:
1,3-Dimethyl-5-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound also features an oxirane ring and has been used in the synthesis of amino alcohols with neurotropic activity.
5,5-Dimethyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione: This compound contains two oxirane rings and is used in the preparation of photosemiconductor materials.
Properties
CAS No. |
57305-00-7 |
|---|---|
Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
1,3-dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H16N2O4/c1-16-12(18)15(8-11-9-21-11,10-6-4-3-5-7-10)13(19)17(2)14(16)20/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
NNXYJFFEPXNWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(CC2CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


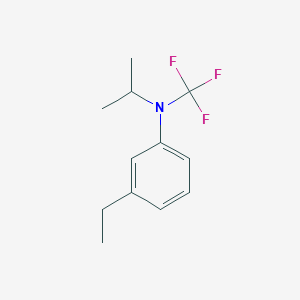
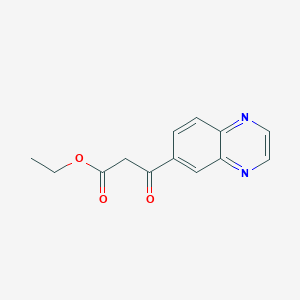
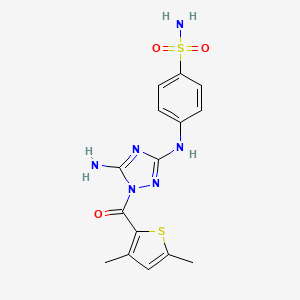
![N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13957399.png)




![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
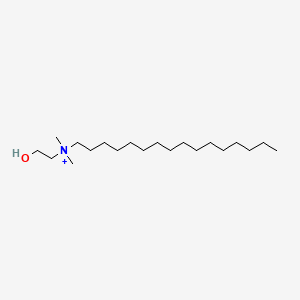
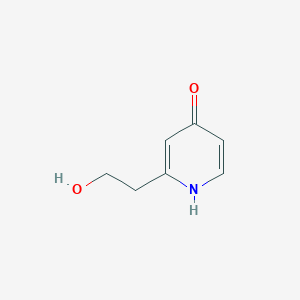
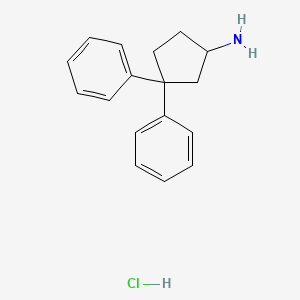
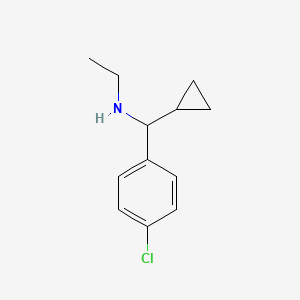
![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)
